molecular formula C15H23NO B2544094 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine CAS No. 585562-39-6

2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B2544094
CAS No.: 585562-39-6
M. Wt: 233.355
InChI Key: PRJFAYDNJPOQFB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine (CAS: 585562-39-6) is a bicyclic amine derivative featuring a tetrahydro-2H-pyran scaffold substituted with two methyl groups at the 2-position and a phenylethylamine moiety at the 4-position. The dimethyl groups enhance lipophilicity, while the phenylethyl substituent introduces steric bulk and aromatic interactions, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14/h4-8,12,14,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJFAYDNJPOQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyl-4-hydroxy-tetrahydropyran with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Tetrahydro-2H-Pyran-4-amine Derivatives

a) N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)
  • Structural Differences : Lacks both dimethyl and phenylethyl groups.
  • Properties : Reduced steric hindrance and lower lipophilicity compared to the target compound.
  • Applications : Serves as a simpler building block in medicinal chemistry, often used to study hydrogen-bonding interactions .
b) N,2,2-Trimethyltetrahydro-2H-pyran-4-amine
  • Synthesis : Derived from 2,2-dimethyltetrahydro-2H-pyran-4-one via Schiff base formation and sodium borohydride reduction .
  • Key Differences : Contains an additional methyl group on the amine nitrogen.
  • Impact : Increased basicity and altered metabolic stability compared to the phenylethyl-substituted analog .
c) Tetrahydro-2H-pyran-4-amine acetate (CAS: 1005498-91-8)
  • Structural Modifications : Acetate salt form enhances solubility.
  • Applications : Used in formulations requiring improved aqueous compatibility, contrasting with the lipophilic target compound .

Phenylethyl-Substituted Analogs

a) 3-Phenyl-5-(1-phenylethyl)-THTT (42)
  • Structure : Contains a tetrahydro-1,3,5-thiadiazine-2-thione (THTT) core with phenylethyl and phenyl groups.
  • Biological Activity : Exhibits potent antifungal activity against Candida krusei and C. parapsilosis, surpassing fluconazole in efficacy .
b) Pyridine Derivatives with Phenylethyl Groups
  • Examples: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile.
  • Activity : Demonstrates antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) and fungi, with inhibition zones up to 16 mm .
  • Contrast : Pyridine-based compounds may offer broader-spectrum activity but lack the conformational rigidity of the tetrahydro-2H-pyran scaffold .

Hybrid Scaffolds with Heterocyclic Modifications

a) 2,2-Dimethyl-N-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine (31)
  • Structure: Combines the dimethylpyran-4-amine core with a quinoline-piperidine moiety.
  • Properties: Higher molecular weight (MW: 368.27 g/mol) and enhanced target specificity due to the quinoline group .
  • Applications : Investigated for CNS-targeted therapies, leveraging the piperidine group’s blood-brain barrier permeability .
b) N-[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyl-tetrahydro-2H-pyran-4-amine
  • Structural Features : Incorporates a trifluoromethylpyrimidine-piperazine hybrid.
  • Impact : The trifluoromethyl group enhances metabolic resistance, while the piperazine linker improves solubility .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Biological Activity
Target Compound 261.39 ~3.5 Dimethylpyran, phenylethylamine Under investigation
N-Methyltetrahydro-2H-pyran-4-amine 115.17 ~0.8 Methylamine, pyran Hydrogen-bonding studies
3-Phenyl-5-(1-phenylethyl)-THTT (42) 332.47 ~4.2 THTT, phenylethyl Antifungal
Quinoline-Piperidine Hybrid (31) 368.27 ~4.0 Quinoline, piperidine CNS-targeted therapies

*LogP values estimated using computational tools.

Biological Activity

2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine, also known as DMPEA, is a synthetic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C15H23NO
  • CAS Number : 585562-39-6
  • IUPAC Name : 2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine

The biological activity of DMPEA is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, leading to significant biochemical effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects.

Pharmacological Effects

Research indicates that DMPEA exhibits several pharmacological properties:

  • Neurotransmitter Modulation : DMPEA may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Activity : Preliminary studies suggest that DMPEA could have anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

Case Studies

  • Study on Neurotransmission :
    • A study explored the effects of DMPEA on serotonin receptors. Results indicated that DMPEA could enhance serotonin receptor activity, suggesting its potential as an antidepressant.
  • Anti-inflammatory Research :
    • Another study focused on the compound's effect on inflammatory markers in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines when exposed to DMPEA, indicating its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMPEA, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-AminotetrahydropyranTetrahydropyran derivativeIntermediate in organic synthesis
4-Iodo-2,2-dimethyl-tetrahydropyranIodinated tetrahydropyranUsed in various chemical reactions
DMPEADimethyl-substituted tetrahydropyranNeurotransmitter modulation and anti-inflammatory effects

Synthesis and Industrial Applications

The synthesis of DMPEA typically involves the reaction of 2,2-dimethyl-4-hydroxy-tetrahydropyran with 1-phenylethylamine under controlled conditions. This method allows for scalable production suitable for industrial applications. DMPEA is not only valuable for its biological properties but also serves as an intermediate in the synthesis of complex organic molecules and polymers.

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